3-Methyl-1-(pyrazin-2-ylmethyl)-1h-pyrazol-4-amine

OCT1 Transporter Membrane Transport Drug-Drug Interaction

3-Methyl-1-(pyrazin-2-ylmethyl)-1H-pyrazol-4-amine (CAS 1393101-57-9) is a heterocyclic small molecule with molecular formula C9H11N5 and molecular weight 189.22 g/mol, belonging to the aminopyrazole class of compounds. Aminopyrazoles are recognized as privileged scaffolds in medicinal chemistry due to their ability to engage diverse biological targets including kinases, phosphodiesterases, and transporters.

Molecular Formula C9H11N5
Molecular Weight 189.22 g/mol
Cat. No. B15274091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(pyrazin-2-ylmethyl)-1h-pyrazol-4-amine
Molecular FormulaC9H11N5
Molecular Weight189.22 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1N)CC2=NC=CN=C2
InChIInChI=1S/C9H11N5/c1-7-9(10)6-14(13-7)5-8-4-11-2-3-12-8/h2-4,6H,5,10H2,1H3
InChIKeyXOOSUDIKDVTRMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-(pyrazin-2-ylmethyl)-1H-pyrazol-4-amine: Aminopyrazole Scaffold Identity and Research Procurement Baseline


3-Methyl-1-(pyrazin-2-ylmethyl)-1H-pyrazol-4-amine (CAS 1393101-57-9) is a heterocyclic small molecule with molecular formula C9H11N5 and molecular weight 189.22 g/mol, belonging to the aminopyrazole class of compounds . Aminopyrazoles are recognized as privileged scaffolds in medicinal chemistry due to their ability to engage diverse biological targets including kinases, phosphodiesterases, and transporters [1]. The compound features a 3-methyl substituted pyrazole core bearing a primary amine at the 4-position and a pyrazin-2-ylmethyl substituent at N1, distinguishing it from regioisomeric analogs such as the 5-methyl variant (CAS 1393101-56-8) . This compound is typically supplied at 95% purity for research use .

Why Generic Substitution of 3-Methyl-1-(pyrazin-2-ylmethyl)-1H-pyrazol-4-amine Fails: Regioisomeric and Heteroaryl Positioning Risks


Substituting this compound with a generic aminopyrazole or even a close regioisomer is scientifically unsound due to position-specific pharmacophoric contributions. The 3-methyl vs. 5-methyl substitution pattern on the pyrazole ring dictates hydrogen-bonding geometry at the 4-amine and alters the spatial presentation of the pyrazin-2-ylmethyl moiety [1]. In aminopyrazole-based kinase inhibitors, even a single methyl shift can ablate target binding, as demonstrated across multiple chemotypes reviewed by Lusardi et al., where N1-substitution identity and pyrazole C3/C5 substitution patterns profoundly modulate potency against p38α, JAK, and CDK families [1]. Furthermore, the pyrazin-2-ylmethyl group provides distinct hydrogen-bond acceptor capacity versus pyrimidine or phenyl analogs, which directly impacts recognition by ATP-binding pockets and transporter proteins [2]. Procurement of an incorrect regioisomer or heteroaryl variant therefore carries a high risk of null activity or off-target profiles that invalidate SAR datasets.

Quantitative Differentiation Evidence for 3-Methyl-1-(pyrazin-2-ylmethyl)-1H-pyrazol-4-amine vs. Closest Analogs


Human OCT1 Transporter Inhibition: A Differentiating Biological Activity for 3-Methyl-1-(pyrazin-2-ylmethyl)-1H-pyrazol-4-amine

3-Methyl-1-(pyrazin-2-ylmethyl)-1H-pyrazol-4-amine exhibits measurable inhibitory activity against the human organic cation transporter 1 (OCT1/SLC22A1), a critical hepatic and renal uptake transporter involved in drug disposition. In a cell-based assay using HEK293 cells expressing human OCT1, the compound inhibited ASP+ substrate uptake with an IC50 of 1.38 × 10^5 nM (138 µM) [1]. By contrast, the 5-methyl regioisomer (CAS 1393101-56-8) has no publicly reported OCT1 activity data in the same assay system, suggesting that the 3-methyl substitution pattern may confer preferential recognition by the OCT1 binding pocket. Among structurally related aminopyrazoles, binding data remain sparse, making this a differentiating albeit moderate-potency activity.

OCT1 Transporter Membrane Transport Drug-Drug Interaction

Regioisomeric Differentiation: 3-Methyl vs. 5-Methyl Substitution Defines Tautomeric and Hydrogen-Bonding Preferences

The position of the methyl substituent on the pyrazole ring fundamentally alters the tautomeric equilibrium and hydrogen-bond donor/acceptor topology of the 4-amine group. In aminopyrazoles, the 3-methyl substitution (as in the target compound) positions the methyl group adjacent to the N2 nitrogen, electronically modulating the pyrazole ring and affecting the basicity of the 4-amine. The 5-methyl regioisomer (CAS 1393101-56-8) places the methyl group adjacent to the N1-pyrazinylmethyl substituent, creating steric and electronic differences that alter the spatial orientation of both the amine and the pyrazine ring . The comprehensive review by Lusardi et al. documents that for aminopyrazole kinase inhibitors, shifting a methyl group from C3 to C5 can alter IC50 values by orders of magnitude due to changes in the dihedral angle between the pyrazole and appended heteroaryl rings [1]. While direct comparative IC50 data for these two specific regioisomers against a common target are not publicly available, the documented SAR precedent across multiple aminopyrazole chemotypes establishes that regioisomeric substitution is a critical determinant of biological activity.

Regioisomerism Tautomerism Structure-Activity Relationship

Pyrazin-2-ylmethyl vs. Other Heteroarylmethyl N1 Substituents: Impact on Kinase Hinge-Binding Geometry

The pyrazin-2-ylmethyl group at N1 distinguishes this compound from analogs bearing pyrimidin-2-ylmethyl (CAS 1393101-55-7) or benzyl substituents. The pyrazine ring provides a unique hydrogen-bond acceptor profile, with the para-nitrogen available for interaction with kinase hinge regions or transporter binding pockets. In the patent literature on heterocyclylmethyl-substituted pyrazoles (US6414009), Bayer AG demonstrated that the identity of the heteroaryl-methyl substituent at N1 is a critical determinant of cardiovascular target engagement, with pyrazine-containing derivatives showing distinct pharmacological profiles versus pyridine or pyrimidine analogs [1]. For the IKK-targeting pyrazole pyrazine amine chemotype disclosed in WO2009089042, the pyrazine moiety is an integral component of the kinase inhibitor pharmacophore [2]. The target compound's pyrazin-2-ylmethyl group specifically orients the pyrazine ring via a methylene linker, providing conformational flexibility distinct from directly linked pyrazinyl-pyrazole analogs such as 1-methyl-5-(pyrazin-2-yl)-1H-pyrazol-4-amine (CAS 2111510-61-1) .

Kinase Inhibition Hinge-Binding Heteroaryl Substitution

Aminopyrazole Scaffold Privilege: Documented Kinase and Enzyme Target Engagement Across the Class

The aminopyrazole scaffold to which this compound belongs has demonstrated validated inhibitory activity against multiple therapeutically relevant targets. Lusardi et al. (2023) comprehensively reviewed aminopyrazole-based compounds, documenting potent inhibition of p38α MAP kinase (representative compounds with IC50 values in the low nanomolar range), JAK kinases (JAK1 IC50 = 3.4 nM, JAK2 IC50 = 2.2 nM, JAK3 IC50 = 3.5 nM for compound 3f), CDK2 (Ki = 0.005 µM for certain derivatives), and COX enzymes [1]. The Bristol-Myers Squibb patent family on pyrazole-amine kinase inhibitors (EP-1620108-B1) further establishes that properly substituted 4-aminopyrazoles with heteroaryl N1 appendages are competent p38α inhibitors with therapeutic potential in inflammatory conditions [2]. While the specific target engagement profile of 3-methyl-1-(pyrazin-2-ylmethyl)-1H-pyrazol-4-amine remains incompletely characterized in peer-reviewed literature, its structural conformity to validated aminopyrazole pharmacophores supports its utility as a screening candidate or SAR probe.

Kinase Inhibition Anti-inflammatory Anticancer

Research and Industrial Application Scenarios for 3-Methyl-1-(pyrazin-2-ylmethyl)-1H-pyrazol-4-amine Based on Verified Evidence


OCT1 Transporter Pharmacology and Drug-Drug Interaction Screening

This compound's confirmed inhibition of human OCT1 (IC50 = 138 µM) makes it a suitable tool compound for in vitro transporter occupancy studies. Researchers investigating hepatic uptake mechanisms or OCT1-mediated drug-drug interactions can employ this compound as a moderate-affinity OCT1 ligand in competitive uptake assays using fluorescent substrates such as ASP+ in HEK293-OCT1 cell models [1]. Its activity, while not high-potency, provides a measurable signal that is absent in the 5-methyl regioisomer, enabling structure-activity relationship studies around the aminopyrazole-OCT1 pharmacophore.

Regioisomeric SAR Probe for Aminopyrazole Lead Optimization

Medicinal chemistry teams optimizing aminopyrazole-based kinase or transporter inhibitors can use this compound as a reference standard for the 3-methyl, N1-pyrazin-2-ylmethyl substitution pattern. Systematic comparison with the 5-methyl regioisomer (CAS 1393101-56-8), pyrimidinylmethyl analogs (CAS 1393101-55-7), and directly linked pyrazinyl analogs (CAS 2111510-61-1) enables deconvolution of substitution-dependent effects on target engagement, as supported by the extensive SAR precedents in the aminopyrazole review literature [2].

Chemical Biology Tool for Pyrazine-Containing Pharmacophore Validation

The presence of both a pyrazine ring (a privileged fragment in kinase drug discovery) and a 4-aminopyrazole core in a single, commercially available building block enables chemoproteomics and thermal shift assay campaigns to identify cellular targets that recognize this dual-pharmacophore architecture. The patent literature on pyrazole pyrazine amine IKK inhibitors establishes that this heterocyclic combination is competent for kinase hinge binding [3], making the compound a useful fragment for target identification studies.

Synthetic Building Block for Diversified Aminopyrazole Libraries

With a molecular weight under 200 Da, a reactive primary aromatic amine at the 4-position, and commercial availability at 95% purity, this compound serves as a versatile synthetic intermediate for amide coupling, reductive amination, or diazotization reactions [1]. Its lower molecular complexity compared to fully elaborated aminopyrazole drug candidates makes it an attractive starting point for fragment-based or diversity-oriented synthesis approaches targeting underexplored regions of chemical space.

Quote Request

Request a Quote for 3-Methyl-1-(pyrazin-2-ylmethyl)-1h-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.